molecular formula C25H26N4O3 B2775234 (6-methoxy-1H-indol-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705936-67-9

(6-methoxy-1H-indol-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2775234
CAS No.: 1705936-67-9
M. Wt: 430.508
InChI Key: XJKBAQVEIFMHIP-UHFFFAOYSA-N
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Description

(6-methoxy-1H-indol-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase. MALT1 is a key signaling protein that functions downstream of the CARD11/BCL10/MALT1 (CBM) complex, which is essential for antigen receptor-mediated NF-κB activation and lymphocyte activation. This compound acts by binding to the MALT1 paracaspase domain, effectively inhibiting its proteolytic activity and thereby suppressing the cleavage of downstream substrates such as CYLD, A20, and RelB. By blocking MALT1 proteolytic function, this inhibitor dampens NF-κB signaling and the expression of survival genes in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cells, a subtype known for constitutive B-cell receptor signaling that drives oncogenesis. Research with this compound has demonstrated its utility in elucidating the role of MALT1 in immune cell regulation and lymphomagenesis. Its primary research applications include the investigation of targeted therapeutic strategies for hematological malignancies, particularly ABC-DLBCL, and the study of MALT1's role in T-cell and B-cell activation pathways for autoimmune and inflammatory disease research. The compound provides a valuable chemical tool for validating MALT1 as a therapeutic target and for exploring mechanisms of resistance to targeted inhibition in preclinical models.

Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-16-6-3-4-8-20(16)24-27-23(32-28-24)12-17-7-5-11-29(15-17)25(30)22-13-18-9-10-19(31-2)14-21(18)26-22/h3-4,6,8-10,13-14,17,26H,5,7,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKBAQVEIFMHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC5=C(N4)C=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6-methoxy-1H-indol-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone , identified by CAS number 1705936-67-9 , is a complex organic molecule that incorporates an indole moiety and a 1,2,4-oxadiazole ring. This structure is significant due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections will detail the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC₁₃H₁₈N₄O₃
Molecular Weight430.5 g/mol
CAS Number1705936-67-9
Chemical StructureChemical Structure

Biological Activities

The biological activities of the compound are largely influenced by its structural components. The indole and oxadiazole moieties are known for their diverse pharmacological profiles.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. These compounds have shown effectiveness against various cancer cell lines:

  • Mechanism of Action : The oxadiazole ring enhances the compound's ability to inhibit key enzymes involved in cancer progression. For instance, compounds with similar structures have been reported to inhibit histone deacetylases (HDACs) and other targets associated with tumor growth .
  • Case Study : A derivative of 1,2,4-oxadiazole exhibited an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), indicating potent cytotoxicity . This suggests that the compound may possess similar or enhanced activity due to its unique structural features.

Anti-inflammatory Effects

Indole derivatives are recognized for their anti-inflammatory properties. The compound may exert these effects through the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation:

  • Research Findings : Studies have indicated that compounds with indole structures can selectively inhibit COX-II while sparing COX-I, thus reducing inflammation with minimal side effects . This selectivity is crucial in developing anti-inflammatory drugs with fewer gastrointestinal complications.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are well-documented, showing effectiveness against various bacterial and fungal strains:

  • In Vitro Studies : Compounds similar to (6-methoxy-1H-indol-2-yl)(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Summary of Biological Activities

Activity TypeEvidence/Findings
AnticancerIC50 = 2.76 µM against OVXF 899; inhibits HDACs
Anti-inflammatorySelective COX-II inhibition; minimal side effects
AntimicrobialEffective against multiple bacterial strains

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by an indole moiety linked to a piperidine and an oxadiazole group. The presence of these functional groups suggests potential biological activity, particularly in the modulation of cellular processes. The structural formula can be represented as follows:C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{3}

Anticancer Activity

Recent studies have focused on the anticancer properties of compounds containing indole and oxadiazole derivatives. The compound under consideration has shown promising results in inhibiting cancer cell proliferation.

Case Study: Antitumor Efficacy

A study evaluated a series of indole derivatives against various cancer cell lines including HCT-116 (colon cancer), MCF7 (breast cancer), and others. The findings indicated that compounds with similar structures to (6-methoxy-1H-indol-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone exhibited significant growth inhibition rates:

Cell LineCompound IC50 (µM)Growth Inhibition (%)
HCT-1160.4895
MCF70.7892
UO-310.1996

These results suggest that the compound could serve as a lead structure for further development in anticancer therapies .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods including acylation reactions of indoles with piperidine derivatives and oxadiazole precursors . This synthetic versatility allows for modifications that may enhance its biological activity.

Other Biological Activities

In addition to anticancer properties, derivatives of the compound have been explored for their anti-inflammatory and antimicrobial activities. The presence of the methoxy group on the indole ring is known to influence these biological activities positively .

Q & A

Q. Q1. What are the key considerations for synthesizing this compound, and how can intermediates be characterized?

Answer: Synthesis typically involves multi-step reactions, starting with coupling the indole and oxadiazole moieties to the piperidine scaffold. Critical factors include:

  • Controlled conditions : Use of catalysts (e.g., Pd for cross-coupling) and inert atmospheres to prevent side reactions .
  • Purification : Column chromatography or recrystallization to isolate intermediates .
  • Characterization :
    • HPLC : Monitor reaction progress and purity (>95% threshold for intermediates) .
    • NMR/FTIR : Confirm functional groups (e.g., methoxy indolyl C=O at ~1680 cm⁻¹) .

Q. Q2. Which analytical techniques are essential for verifying structural integrity?

Answer:

  • 1H/13C NMR : Assign peaks to specific protons (e.g., methoxy group at δ ~3.8 ppm) and carbons .
  • Mass spectrometry (HRMS) : Validate molecular weight with <5 ppm error .
  • X-ray crystallography (if crystals form): Resolve ambiguous stereochemistry .

Advanced Synthesis & Optimization

Q. Q3. How can reaction yields be optimized for the oxadiazole-piperidine coupling step?

Answer:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
  • Catalyst screening : Pd(OAc)₂/XPhos improves cross-coupling efficiency .
  • Temperature control : Maintain 80–100°C to balance reactivity and decomposition .
ConditionYield (%)Purity (%)Reference
DMF, Pd(OAc)₂, 80°C7298
THF, CuI, 60°C4585

Q. Q4. How should contradictory spectral data (e.g., ambiguous NOESY correlations) be resolved?

Answer:

  • Supplementary techniques : Use 2D NMR (HSQC, HMBC) to clarify connectivity .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values .
  • Alternative synthesis routes : Validate via orthogonal protecting group strategies .

Biological Activity & Assay Design

Q. Q5. How can researchers design assays to evaluate this compound’s enzyme inhibition potential?

Answer:

  • Target selection : Prioritize kinases or oxidoreductases based on structural analogs (e.g., oxadiazole’s role in ATP mimicry) .
  • Assay parameters :
    • IC50 determination : Use fluorescence-based assays with recombinant enzymes .
    • Control compounds : Include staurosporine (kinase inhibitor) for benchmarking .

Q. Q6. What strategies support structure-activity relationship (SAR) studies?

Answer:

  • Analog synthesis : Modify the methoxy group (e.g., replace with Cl, OH) .
  • Bioactivity comparison :
AnalogTarget Affinity (nM)Reference
6-Cl-indole derivative120
6-OCH₃ (parent compound)85
  • Docking studies : Use MOE or AutoDock to predict binding poses (e.g., oxadiazole π-stacking with kinase active sites) .

Stability & Computational Modeling

Q. Q7. How can the compound’s stability under physiological conditions be assessed?

Answer:

  • Forced degradation : Expose to pH 1–9 buffers at 37°C for 24h, monitor via HPLC .
  • Light/heat stress : Accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. Q8. What computational methods predict metabolic pathways?

Answer:

  • In silico tools :
    • SwissADME : Predict CYP450 metabolism (e.g., oxidation of piperidine methyl) .
    • MetaCore : Map potential Phase II conjugation sites (e.g., glucuronidation of indole-OH) .

Data Interpretation & Reproducibility

Q. Q9. How can researchers address batch-to-batch variability in bioactivity data?

Answer:

  • Standardize protocols : Use identical cell lines (e.g., HEK293) and passage numbers .
  • Control experiments : Include internal standards (e.g., doxorubicin for cytotoxicity assays) .

Q. Q10. What methodologies validate target engagement in cellular models?

Answer:

  • CETSA : Measure thermal stabilization of target proteins .
  • Western blotting : Quantify phosphorylation inhibition (e.g., p-ERK reduction) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.